

An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Fluoropropyl)azetidin-3-amine

Cat. No.: B7935532

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This guide provides a comprehensive technical overview of **1-(3-Fluoropropyl)azetidin-3-amine**, a valuable building block for researchers and professionals in drug development. We will delve into its molecular characteristics, a robust synthesis protocol grounded in established chemical principles, methods for structural confirmation, and its strategic applications in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Azetidines

1-(3-Fluoropropyl)azetidin-3-amine is a heterocyclic compound featuring two key structural motifs that are highly prized in modern medicinal chemistry: the azetidine ring and an aliphatic fluorine atom. Azetidines, as strained four-membered nitrogen heterocycles, are increasingly utilized as bioisosteres for larger, more flexible rings like pyrrolidines and piperidines.^[1] Their constrained nature can lock a molecule into a more favorable conformation for binding to a biological target, potentially improving potency and selectivity while reducing off-target effects.^{[1][2]}

The incorporation of fluorine is a cornerstone strategy in drug design.^{[3][4]} A fluorine atom, particularly on an alkyl chain, can significantly enhance a compound's metabolic stability by blocking sites of oxidative metabolism.^[4] Furthermore, it can modulate physicochemical properties such as lipophilicity and basicity (pKa) of nearby amines, which in turn influences membrane permeability, oral bioavailability, and tissue distribution.^{[3][4]} The combination of

these two motifs in **1-(3-Fluoropropyl)azetidin-3-amine** makes it a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[\[5\]](#)[\[6\]](#)

Molecular Structure and Physicochemical Properties

The fundamental attributes of **1-(3-Fluoropropyl)azetidin-3-amine** are summarized below. The molecule consists of a central four-membered azetidine ring. The ring nitrogen is substituted with a 3-fluoropropyl group, and an amine functional group is present at the C-3 position.

Caption: 2D Molecular Structure of **1-(3-Fluoropropyl)azetidin-3-amine**

Table 1: Physicochemical Properties

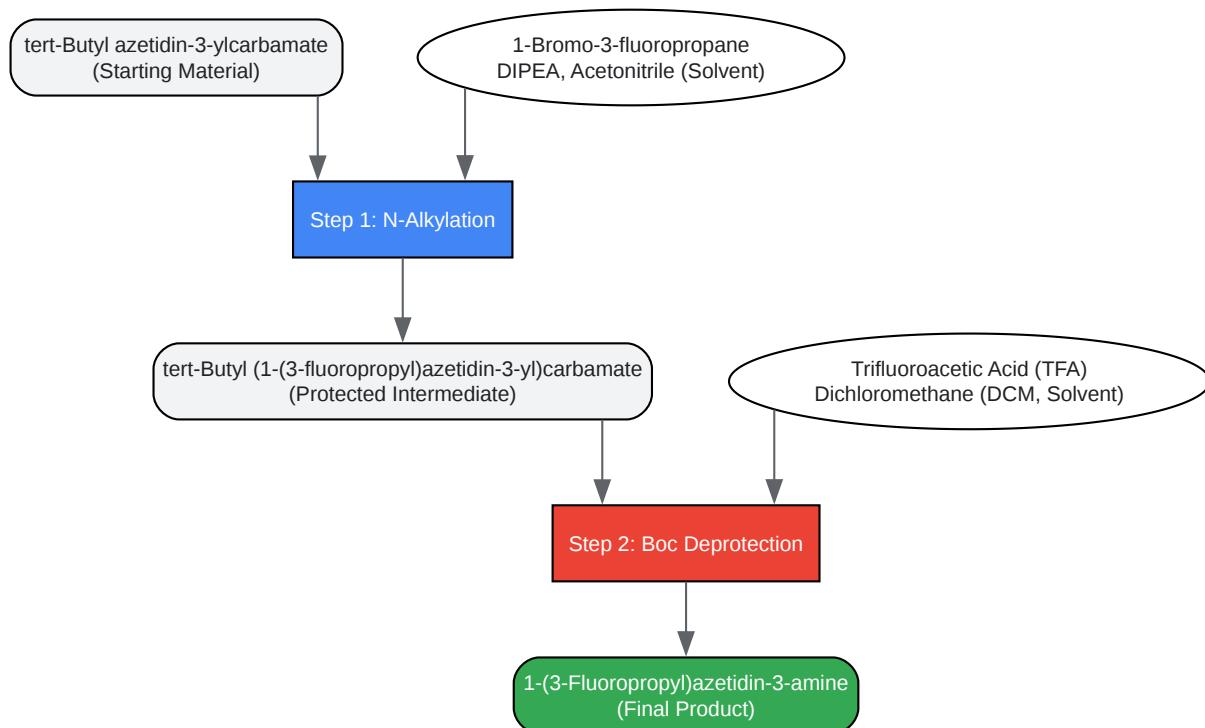
| Property | Value | Source(s) |
|-------------------------|--|---|
| IUPAC Name | 1-(3-fluoropropyl)azetidin-3-amine | [7] |
| CAS Number | 1538772-53-0 | [8] |
| Molecular Formula | C ₆ H ₁₃ FN ₂ | [7] [8] |
| Molecular Weight | 132.18 g/mol | [7] [8] |
| Canonical SMILES | C1C(CN1CCCF)N | [9] |
| Predicted Boiling Point | 167.9 ± 35.0 °C | [8] |
| Predicted Density | 1.023 ± 0.06 g/cm ³ | [8] |
| Predicted pKa | 8.66 ± 0.20 | [8] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep sealed | [9] |

Synthesis Protocol and Mechanistic Insights

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic route can be designed based on well-established methodologies for

the functionalization of azetidines.[10][11] The proposed pathway involves the N-alkylation of a protected azetidine precursor, followed by deprotection to yield the final product.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate (Protected Intermediate)

- Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl azetidin-3-ylcarbamate (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous acetonitrile (MeCN).

- Base Addition: Add N,N-Diisopropylethylamine (DIPEA, Hünig's base, 1.5 eq).
 - Expertise & Experience: DIPEA is a non-nucleophilic base. Its role is to scavenge the HBr byproduct generated during the reaction. Unlike other bases like triethylamine, its steric bulk minimizes the potential for it to act as a nucleophile itself or to promote undesired side reactions.
- Alkylation: Add 1-bromo-3-fluoropropane (1.1 eq) dropwise to the stirring solution at room temperature.
- Reaction: Heat the reaction mixture to 60-80°C and stir overnight.
 - Trustworthiness: The reaction progress should be monitored by a self-validating method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure protected intermediate.

Step 2: Synthesis of **1-(3-Fluoropropyl)azetidin-3-amine** (Final Product)

- Reactor Setup: To a clean, dry round-bottom flask, add the purified intermediate from Step 1.
- Dissolution: Dissolve the intermediate in dichloromethane (DCM).
- Deprotection: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
 - Expertise & Experience: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable under the basic conditions of the first step but is readily cleaved under strong acidic conditions. TFA is highly effective for this purpose, and the byproducts (isobutylene and CO_2) are volatile, simplifying purification.[12]

- Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
 - Trustworthiness: Monitor the reaction by TLC or LC-MS until the protected intermediate is fully consumed.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- Neutralization & Extraction: Dissolve the residue in DCM and neutralize by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with DCM (3x).
- Final Isolation: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **1-(3-Fluoropropyl)azetidin-3-amine**. The product can be further purified by distillation or chromatography if necessary.

Structural Confirmation and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required. While publicly available spectra for this specific molecule are not accessible, the expected results can be predicted based on its structure.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a protonated molecular ion $[\text{M}+\text{H}]^+$ at $m/z \approx 133.11$, confirming the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for unambiguous structure elucidation.
 - ^1H NMR: The spectrum should contain characteristic signals for the azetidine ring protons, the aminyl proton, and the three distinct methylene groups of the fluoropropyl chain. The methylene group adjacent to the fluorine atom ($-\text{CH}_2\text{F}$) will appear as a triplet of triplets due to coupling with both the adjacent protons and the ^{19}F nucleus.
 - ^{13}C NMR: The spectrum will show six distinct carbon signals. The carbon atom bonded to fluorine ($-\text{CH}_2\text{F}$) will exhibit a large one-bond C-F coupling constant ($^1\text{J}_{\text{CF}}$), which is a definitive indicator of its presence.[\[13\]](#)[\[14\]](#)

- ^{19}F NMR: A single signal, likely a triplet of triplets, would confirm the presence of the single fluorine environment.

Applications in Drug Discovery

1-(3-Fluoropropyl)azetidin-3-amine serves as a versatile scaffold and building block in the synthesis of more complex bioactive molecules. Its utility stems from the advantageous properties conferred by its constituent parts.

- Scaffold for Lead Optimization: The primary amine at the 3-position provides a convenient handle for further functionalization, allowing chemists to append various pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions. This is particularly useful in structure-activity relationship (SAR) studies.[15][16]
- Improving Metabolic Stability: The fluoropropyl group is a key feature for enhancing metabolic stability. The strong C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s, preventing degradation at that position and potentially increasing the half-life and oral bioavailability of a drug candidate.[4]
- Modulating Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the azetidine nitrogen. This modulation of basicity is a critical tool for medicinal chemists to optimize solubility, reduce potential hERG channel liability, and improve cell permeability.[1][4]

This building block has been incorporated into advanced pharmaceutical intermediates, such as those used in the development of novel cancer therapeutics, highlighting its relevance in contemporary drug discovery programs.[15][16]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **1-(3-Fluoropropyl)azetidin-3-amine** is not readily available. However, based on analogous structures like substituted amines and organofluorine compounds, the following precautions are strongly advised.[17][18]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[17] In case of contact, rinse thoroughly with water.[18]
- Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[9]
- Toxicity: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[17] It should be treated as harmful if swallowed or absorbed through the skin.

Researchers must consult institutional safety guidelines and perform a thorough risk assessment before handling this chemical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Fluoropropyl)azetidin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7935532#1-3-fluoropropyl-azetidin-3-amine-molecular-structure-and-weight>]

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